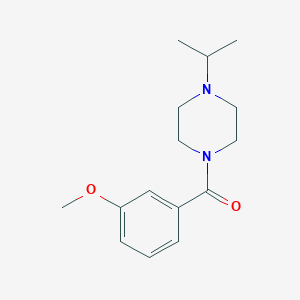![molecular formula C16H19NO3S B249122 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phenol derivative that has been synthesized using various methods and has shown promising results in numerous studies.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins, leading to cell death. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been shown to have various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is its unique chemical structure, which makes it a useful scaffold for the development of new drugs and materials. It also has promising anti-tumor activity and has been shown to inhibit the activity of certain enzymes and proteins. However, one of the limitations of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are numerous future directions for the study of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol, including further investigation of its mechanism of action, development of new drugs and materials based on its chemical structure, and exploration of its potential applications in various fields. One potential future direction is the development of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol-based photodynamic therapy for cancer treatment. Another potential future direction is the use of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.
In conclusion, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is a chemical compound that has shown promising results in numerous scientific studies. It has potential applications in various fields, including cancer research, drug discovery, and material science. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Méthodes De Synthèse
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol can be synthesized using various methods, including the reaction of 2,6-dimethoxyphenol with 3-(methylthio)aniline in the presence of a base and a coupling agent. Another method involves the reaction of 2,6-dimethoxyphenol with 3-chloroaniline in the presence of a base and a palladium catalyst. The resulting product is then treated with sodium methoxide and methyl iodide to obtain 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has shown promising results as an anti-tumor agent by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In drug discovery, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been used as a scaffold for the development of new drugs due to its unique chemical structure. In material science, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been used as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.
Propriétés
Nom du produit |
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol |
|---|---|
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-[(3-methylsulfanylanilino)methyl]phenol |
InChI |
InChI=1S/C16H19NO3S/c1-19-14-7-11(8-15(20-2)16(14)18)10-17-12-5-4-6-13(9-12)21-3/h4-9,17-18H,10H2,1-3H3 |
Clé InChI |
GTLPTWZRVXPARA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CNC2=CC(=CC=C2)SC |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CNC2=CC(=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)


![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)


![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)